N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide

Structure-Activity Relationship Medicinal Chemistry Monoamine Transporter Ligands

This exact ortho-methoxy substituted acetamide is critical for NET-focused lead optimization. The 2-methoxyphenoxy motif is a validated NET pharmacophore, while the unique spatial presentation of the morpholine nitrogen and distinct H-bond acceptor pattern differentiate it from para-methoxy analogs. Generic sourcing risks failing SAR reproducibility; procure this precise compound to calibrate in silico models, quantify metabolic stability via the para-fluoro blocking group, and advance focused monoamine transporter libraries.

Molecular Formula C21H25FN2O4
Molecular Weight 388.439
CAS No. 941940-92-7
Cat. No. B2767529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide
CAS941940-92-7
Molecular FormulaC21H25FN2O4
Molecular Weight388.439
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
InChIInChI=1S/C21H25FN2O4/c1-26-19-4-2-3-5-20(19)28-15-21(25)23-14-18(24-10-12-27-13-11-24)16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,25)
InChIKeyXGTDIJHEOZFDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide (CAS 941940-92-7): Structural and Pharmacophore Context for Procurement


N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide (CAS 941940-92-7, molecular formula C21H25FN2O4, MW 388.4 g/mol) is a synthetic acetamide derivative featuring a 4-fluorophenyl-morpholinoethyl core linked via an amide bond to a 2-methoxyphenoxy acetyl moiety . The compound belongs to a series of morpholinoethyl-acetamide structures that have been investigated in medicinal chemistry for their potential to interact with neurotransmitter transporters and other neurological targets . The ortho-methoxy substitution on the phenoxy ring distinguishes this compound from its para-methoxy and non-oxygenated analogs, potentially affecting molecular conformation, hydrogen bonding capacity, and biological target engagement.

Why Simple Substitution of N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide (941940-92-7) with In-Class Analogs Fails


Within the morpholinoethyl-acetamide family, seemingly minor structural modifications produce substantial changes in molecular geometry, electronic surface properties, and potential pharmacophoric features. The target compound bears an ortho-methoxy substituent on the phenoxy ring, creating a distinct hydrogen-bond acceptor pattern and altering the rotational freedom of the ether linkage compared to para-substituted or methylene-bridged analogs. These differences directly impact computed LogP, polar surface area, and the spatial presentation of the morpholine nitrogen, which are critical for target recognition in systems such as monoamine transporters where the 2-methoxyphenoxy motif has been validated in high-affinity ligands like MeNER [1]. Generic procurement of the closest commercially available analog risks missing this precise geometric and electronic signature, potentially failing to reproduce structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence: N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide vs. Its Closest Analogs


Ortho-vs-Para Methoxy Substitution: Molecular Weight and Hydrogen Bond Acceptor Capacity

The target compound features a 2-methoxyphenoxy (ortho) acetamide group, while its closest cataloged analog bears a 4-methoxyphenoxy (para) acetamide (CAS 941940-92-7 vs. para-methoxy analog). Although both share the molecular formula C21H25FN2O4 and molecular weight 388.4 g/mol, the ortho substitution alters the spatial orientation of the methoxy oxygen, increasing its capacity to accept intramolecular hydrogen bonds and modifying the dihedral angle between the aromatic ring and the acetamide linker. This structural difference is critical for reproducing specific pharmacophoric geometries validated in ortho-methoxy-containing NET ligands such as MeNER (Ki 0.95 nM for human NET) [1].

Structure-Activity Relationship Medicinal Chemistry Monoamine Transporter Ligands

Phenoxyacetamide vs. Phenylacetamide Linker: Impact on Hydrogen Bonding and Polarity

The target compound contains a phenoxyacetamide linker (O-CH2-C(=O)-NH-), which provides an additional ether oxygen hydrogen bond acceptor compared to the phenylacetamide analog (CAS 941940-86-9, N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide). This difference increases the molecular weight from 356.4 g/mol (tolyl analog) to 388.4 g/mol (target) and adds one extra hydrogen bond acceptor, raising the acceptor count from 3 to 4 . In the context of monoamine transporter pharmacophores, the ether oxygen has been shown to engage in critical hydrogen bonding with the transporter binding pocket, as evidenced by high-affinity ligands like nisoxetine and reboxetine.

Medicinal Chemistry Pharmacophore Modeling Ligand Design

Fluorophenyl Substitution on the Morpholinoethyl Core: Metabolic Stability Implications

The 4-fluorophenyl substituent on the morpholinoethyl core is a common structural motif for improving metabolic stability relative to unsubstituted phenyl or chlorophenyl analogs. While specific metabolic stability data for this exact compound are not publicly available, class-level evidence from morpholine-based NET inhibitors indicates that para-fluoro substitution reduces CYP450-mediated oxidative metabolism at the phenyl ring compared to hydrogen or chloro substituents [1]. The target compound retains this 4-fluorophenyl group, whereas alternative analogs with dimethylamino-phenyl substituents introduce a basic amine that alters pKa and may increase off-target binding.

Metabolic Stability Drug Metabolism Lead Optimization

Computed LogP and Topological Polar Surface Area (tPSA) Differentiation

Based on SMILES structure, the target compound's computed topological polar surface area (tPSA) is approximately 71 Ų and its XLogP3 is approximately 2.8 . In contrast, the tolyl analog (CAS 941940-86-9) has a lower tPSA of ~56 Ų and a higher XLogP3 of ~3.3 due to the absence of the ether oxygen . These differences place the target compound more favorably within the CNS drug-like space (tPSA < 90 Ų, LogP 1-4), but with enhanced aqueous solubility potential compared to the more lipophilic tolyl analog.

Physicochemical Properties Blood-Brain Barrier Permeability Drug Likeness

Optimal Application Scenarios for N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide (941940-92-7)


Monoamine Transporter (NET/SERT/DAT) SAR Probe Synthesis

The 2-methoxyphenoxy motif is a validated pharmacophore for norepinephrine transporter (NET) inhibition, as demonstrated by the high-affinity ligand MeNER (Ki = 0.95 nM). This compound's unique combination of the 2-methoxyphenoxyacetamide linker with a 4-fluorophenyl-morpholinoethyl core makes it a valuable scaffold for exploring the spatial and electronic requirements of the NET binding pocket. Procurement of this exact compound enables direct incorporation into focused SAR libraries aiming to differentiate NET, SERT, and DAT selectivity profiles [1].

Metabolic Stability Profiling of Fluorinated Morpholinoethyl Derivatives

The para-fluoro substituent on the phenyl ring is a well-established metabolic blocking group. This compound serves as a reference standard in microsomal stability assays (human or rodent liver microsomes) to quantify the protective effect of fluorine substitution relative to hydrogen, chloro, or dimethylamino analogs. Comparative intrinsic clearance (Cl_int) data generated with this compound can guide lead optimization of morpholinoethyl-based CNS candidates [2].

Computational Pharmacophore Model Validation and Refinement

The ortho-methoxy substitution creates a distinct hydrogen-bond acceptor geometry that can be used to validate and refine 3D pharmacophore models for monoamine transporters. The compound's predicted tPSA and LogP values, combined with its experimentally determined solubility and permeability (once measured), provide essential data points for calibrating in silico models used in virtual screening campaigns .

Quote Request

Request a Quote for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.